molecular formula C8H7NO B009145 3-Methylfuro[2,3-b]pyridine CAS No. 109274-90-0

3-Methylfuro[2,3-b]pyridine

Cat. No.: B009145
CAS No.: 109274-90-0
M. Wt: 133.15 g/mol
InChI Key: GSEKQZVLTYPPMI-UHFFFAOYSA-N
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Description

3-Methylfuro[2,3-b]pyridine is a fused heterocyclic compound that incorporates both furan and pyridine rings, serving as a privileged scaffold in medicinal chemistry . This fused ring system is of significant interest for constructing multicyclic compounds with improved biological activities . Researchers utilize this scaffold in the synthesis of novel molecules for screening against a wide range of pharmacological targets. Furopyridine derivatives have demonstrated a wide spectrum of pharmacological and biological applications in research, including as potential antibiotic, antiviral, antifungal, and anticancer agents . These compounds have also been investigated as inhibitors for various enzymes and receptors, such as nicotinic acetylcholine receptors, CLKs, e1F4A, DYRKIA, α-glucosidase, and β-glucosidase . The pyridine moiety, a key feature of this compound, is a prevalent structural component in clinically successful drugs and is known for its ease of parallelization and testing potential within chemical space . The nitrogen-bearing heterocycle pyridine is an isostere of benzene and occupies an important position as a precious source of clinically useful agents . The transformations and synthetic versatility of the furopyridine core, including its use in cycloaddition and cross-coupling reactions, make it a valuable building block in drug discovery campaigns .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylfuro[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-5-10-8-7(6)3-2-4-9-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEKQZVLTYPPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577823
Record name 3-Methylfuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109274-90-0
Record name 3-Methylfuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 3 Methylfuro 2,3 B Pyridine and Its Derivatives

Reactivity Profile of the Furo[2,3-b]pyridine (B1315467) Core

The furo[2,3-b]pyridine core, also known as 7-azabenzofuran, exhibits a distinct reactivity profile influenced by the interplay between the electron-rich furan (B31954) ring and the electron-deficient pyridine (B92270) ring. researchgate.net The stability of this fused system has been explored under various reaction conditions.

Studies have shown that the furo[2,3-b]pyridine framework is generally stable under basic conditions. nih.gov However, its reactivity towards certain nucleophiles can lead to ring-opening of the furan moiety. For instance, treatment of 2,3-substituted furo[2,3-b]pyridines with hydrazine (B178648) resulted in the opening of the furan ring, leading to the formation of a novel pyridine-dihydropyrazolone scaffold. researchgate.netnih.gov This transformation highlights the susceptibility of the furan portion of the molecule to nucleophilic attack under specific conditions, which can be a valuable strategy for synthesizing new heterocyclic structures. researchgate.net

The furan ring can also undergo electrophilic substitution reactions, although the reactivity is influenced by the pyridine ring's electron-withdrawing nature. The positions on the furan ring are generally more susceptible to electrophilic attack than the pyridine ring, barring specific activation. mdpi.com Conversely, the pyridine ring is more prone to nucleophilic attack.

Site-Specific Reactivity of the Pyridine Moiety

The pyridine moiety within the 3-methylfuro[2,3-b]pyridine system is inherently electron-deficient, which governs its reactivity towards various reagents. This characteristic makes direct electrophilic substitution on the pyridine carbon atoms challenging. However, it also opens avenues for nucleophilic substitution and C-H functionalization, particularly when the pyridine nitrogen is activated. rsc.org

Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic compounds, avoiding the need for pre-functionalized substrates. rsc.org For the furo[2,3-b]pyridine system, several C-H functionalization methods have been successfully applied to the pyridine moiety, allowing for the introduction of various functional groups. researchgate.netnih.gov

The direct amination of C-H bonds in the pyridine portion of furo[2,3-b]pyridines has been demonstrated as a successful functionalization strategy. researchgate.netnih.gov This transformation typically involves the reaction of the heterocycle with an amine source under specific catalytic or reaction conditions. Research has shown that the pyridine moiety can be effectively aminated, providing a direct route to amino-substituted furo[2,3-b]pyridine derivatives. researchgate.netnih.gov These reactions are significant as the introduction of an amino group can be a key step in the synthesis of biologically active molecules. The success of C-H amination highlights the possibility of selectively functionalizing the pyridine ring, despite its electron-deficient nature. nih.gov

Table 1: C-H Amination of a Furo[2,3-b]pyridine Derivative

SubstrateReagentProductYieldReference
Ethyl 2-phenylfuro[2,3-b]pyridine-3-carboxylateMorpholineEthyl 4-morpholino-2-phenylfuro[2,3-b]pyridine-3-carboxylate65% researchgate.netnih.gov

C-H borylation is another key C-H functionalization technique that has been successfully applied to the furo[2,3-b]pyridine scaffold. researchgate.netnih.gov This reaction introduces a boronate ester group onto the pyridine ring, which can then serve as a versatile handle for subsequent cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. rsc.orgrsc.org The iridium-catalyzed borylation of a furo[2,3-b]pyridine derivative has been reported to proceed with good yield, demonstrating the feasibility of this method for creating functionalized building blocks. researchgate.netnih.gov

Table 2: C-H Borylation of a Furo[2,3-b]pyridine Derivative

SubstrateReagentProductYieldReference
Ethyl 2-phenylfuro[2,3-b]pyridine-3-carboxylateB2pin2Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenylfuro[2,3-b]pyridine-3-carboxylate70% researchgate.netnih.gov

While C-H amination and borylation have proven effective, other C-H functionalization methods have presented significant challenges. Direct C-H fluorination of the pyridine ring in furo[2,3-b]pyridines has been found to be inefficient. researchgate.netnih.gov The high electronegativity of fluorine and the difficulty in achieving selective C-F bond formation under mild conditions contribute to this challenge. rsc.org The development of effective C-H fluorination methods for electron-deficient heterocycles like pyridine remains an active area of research. beilstein-journals.orgnih.gov

Similarly, radical C-H arylation processes on the furo[2,3-b]pyridine system have not been as successful as other functionalization methods. researchgate.netnih.gov Radical reactions on pyridines, such as the Minisci reaction, can suffer from a lack of regioselectivity, often yielding a mixture of products. nih.govmdpi.com Overcoming these challenges requires the development of more selective and efficient catalytic systems for radical C-H functionalization of this particular heterocyclic framework. rsc.org

The formation of an N-oxide derivative of this compound is a key strategy to modulate the reactivity of the pyridine ring. The N-oxide group acts as an electron-donating group through resonance, increasing the electron density at the C2 and C4 positions of the pyridine ring. bhu.ac.in This activation makes the pyridine N-oxide more susceptible to electrophilic aromatic substitution compared to the parent pyridine. bhu.ac.in For instance, nitration of pyridine N-oxide occurs readily at the 4-position. sapub.org

Conversely, the N-oxide group also enhances the reactivity of the C2 and C4 positions towards nucleophilic attack. bhu.ac.inchemtube3d.comyoutube.com This dual reactivity makes pyridine N-oxides versatile intermediates in the synthesis of substituted pyridines. arkat-usa.org For example, furo[3,2-c]pyridine (B1313802) N-oxides have been shown to react with nucleophiles like cyanide in the Reissert-Henze reaction to yield 4-substituted products. cas.cz Following the substitution reaction, the N-oxide can be readily removed through deoxygenation to yield the functionalized pyridine. bhu.ac.in

Acetoxylation at C-6 Position

Reactions Involving Heterocyclic Nitrogen: N-Amination and 1,3-Dipolar Cycloadditions

The lone pair of electrons on the pyridine nitrogen atom allows for direct N-amination, which in turn generates a reactive intermediate for cycloaddition reactions. cas.czresearchgate.net

This process begins with the direct N-amination of the this compound with an electrophilic aminating agent, such as O-(mesitylenesulfonyl)hydroxylamine (MSH) or O-(p-toluenesulfonyl)hydroxylamine (TSH). cas.czresearchgate.netresearchgate.net This reaction forms a stable N-aminofuro[2,3-b]pyridinium salt.

In the presence of a base like potassium carbonate, this salt is deprotonated in situ to form a zwitterionic pyridinium (B92312) N-imide. cas.czresearchgate.net This N-imide is a reactive 1,3-dipole that can readily undergo [3+2] cycloaddition reactions with various dipolarophiles. rsc.orgacs.orgwikipedia.org For instance, reaction with activated alkynes such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl propiolate leads to the formation of a new five-membered pyrazole (B372694) ring fused to the original pyridine, yielding complex heterocyclic scaffolds like furo[2,3-b]pyrazolo[1,5-a]pyridines. cas.czmdpi.comresearchgate.netnih.gov

DipolarophileBaseProduct Scaffold
Dimethyl acetylenedicarboxylate (DMAD)K₂CO₃Dimethyl furo[2,3-b]pyrazolo[1,5-a]pyridine-dicarboxylate
Ethyl propiolateK₂CO₃Ethyl furo[2,3-b]pyrazolo[1,5-a]pyridine-carboxylate

Reactivity and Stability of the Furan Moiety

While the furan ring in furo[2,3-b]pyridines is generally stable due to its aromatic character, its reactivity can be enhanced, particularly in derivatives containing activating functional groups. researchgate.netnih.gov

Ring-Opening Reactions with Nucleophiles (e.g., Hydrazine)

The parent furo[2,3-b]pyridine core is largely stable and resistant to ring-opening by nucleophiles under standard conditions. nih.gov However, the introduction of an electron-withdrawing group, such as a carbonyl or ester at the C-2 position, significantly activates the furan ring towards nucleophilic attack.

In a key study, it was demonstrated that ethyl 2-substituted-furo[2,3-b]pyridine-3-carboxylates undergo a ring-opening reaction upon treatment with hydrazine. researchgate.netnih.gov The reaction is believed to proceed via nucleophilic attack of hydrazine at the C-2 position of the furan ring, which is activated by the adjacent ester group. This leads to the cleavage of the furan C-O bond.

Generation of Pyridine-Dihydropyrazolone Scaffolds

The ring-opening of activated furo[2,3-b]pyridine derivatives with hydrazine directly leads to the formation of novel and synthetically valuable pyridine-dihydropyrazolone scaffolds. researchgate.netnih.gov Following the initial nucleophilic attack and furan ring cleavage, the resulting intermediate undergoes an intramolecular cyclization. The terminal hydrazino group condenses with the ester functionality at the C-3 position, forming a new five-membered dihydropyrazolone ring. This transformation effectively converts the furo[2,3-b]pyridine skeleton into a 1,5-dihydropyrazol-3-one fused to a pyridine ring, providing a valuable new heterocyclic framework. nih.govfapesp.brtsukuba.ac.jp

Starting MaterialReagentResulting Scaffold
Ethyl 2-aryl-3-methylfuro[2,3-b]pyridine-3-carboxylateHydrazine (N₂H₄)4-Aryl-5-(2-pyridyl)-1,2-dihydropyrazol-3-one

Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium (H-D) exchange is a chemical reaction where a hydrogen atom is substituted by a deuterium (B1214612) atom. wikipedia.org This process can occur under both electrophilic and nucleophilic conditions, providing insights into the electronic properties and reactivity of different positions on the heterocyclic ring.

Electrophilic H-D Exchange

Under acidic conditions, such as in the presence of deuterated sulfuric acid (D₂SO₄), furo[2,3-b]pyridines undergo electrophilic hydrogen-deuterium exchange. Studies on the parent furo[2,3-b]pyridine show that the exchange occurs preferentially at the C3-position of the furan ring. semanticscholar.org For instance, after nine hours in 96% sulfuric acid-d₂, 54% of the H-3 proton is exchanged. semanticscholar.org This regioselectivity highlights the electron-rich nature of the C3-position, making it susceptible to electrophilic attack.

Nucleophilic H-D Exchange

In the presence of a strong base, such as sodium deuteroxide (NaOD) in deuterated methanol (B129727) (MeOD-d₄), furo[2,3-b]pyridines exhibit nucleophilic hydrogen-deuterium exchange. semanticscholar.org This reaction primarily targets the C2-position of the furan ring. For the parent furo[2,3-b]pyridine, 61% of the H-2 proton is exchanged after 1.5 hours, with only a minor (5%) exchange observed at the H-3 position. semanticscholar.org This indicates the higher acidity of the C2-proton, which is readily abstracted by the strong base.

Exchange Type Reagents Position of Exchange Extent of Exchange (Parent Furo[2,3-b]pyridine) Reference
Electrophilic96% D₂SO₄C354% after 9 hours semanticscholar.org
Nucleophilic20% NaOD in MeOD-d₄C261% after 1.5 hours semanticscholar.org

Lithiation and Subsequent Electrophilic Quenching Reactions

Lithiation, the replacement of a hydrogen atom with a lithium atom, is a powerful tool for the functionalization of aromatic and heterocyclic compounds. clockss.org For furo[2,3-b]pyridines, lithiation occurs regioselectively at the C2-position when treated with strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures. semanticscholar.org The resulting 2-lithio intermediate is a potent nucleophile that can react with various electrophiles to introduce a wide range of functional groups.

For example, quenching the 2-lithio intermediate of furo[2,3-b]pyridine with electrophiles such as dimethylformamide (DMF) or diphenyl disulfide yields the corresponding 2-formyl and 2-phenylthio derivatives in excellent yields. semanticscholar.org Similarly, lithiation of 2-methylfuro[2,3-b]pyridine (B3357787) with LDA followed by quenching with deuterium oxide (D₂O) results in the formation of the corresponding 2-monodeuteriomethylfuro[2,3-b]pyridine. semanticscholar.org

The regioselectivity of lithiation at the C2-position is a key feature, enabling the targeted introduction of substituents for further synthetic manipulations. rsc.orgmit.edu

Starting Material Lithiation Reagent Electrophile Product Reference
Furo[2,3-b]pyridinen-BuLi or LDADMFFuro[2,3-b]pyridine-2-carbaldehyde semanticscholar.org
Furo[2,3-b]pyridinen-BuLi or LDADiphenyl disulfide2-(Phenylthio)furo[2,3-b]pyridine semanticscholar.org
2-Methylfuro[2,3-b]pyridineLDAD₂O2-(Deuteriomethyl)furo[2,3-b]pyridine semanticscholar.org

Further Functionalization and Derivatization Strategies

The strategic functionalization of the this compound core allows for the construction of more complex molecular architectures with potential applications in medicinal chemistry and materials science.

Introduction of Functional Handles for Cross-Coupling

A concise synthetic route has been developed to introduce functional handles at the 3- and 5-positions of the furo[2,3-b]pyridine scaffold, making it amenable to palladium-mediated cross-coupling reactions. nih.gov This strategy allows for the chemoselective and sequential coupling of different moieties. For instance, a furo[2,3-b]pyridine bearing both a triflate and a chloro substituent can undergo sequential Suzuki-Miyaura or other cross-coupling reactions. nih.govnih.gov This approach provides a versatile platform for creating diverse libraries of substituted furo[2,3-b]pyridines for structure-activity relationship (SAR) studies. nih.gov

Advanced Characterization Methodologies for Furo 2,3 B Pyridine Systems

Spectroscopic Analysis Techniques

Spectroscopic analysis provides the foundational data for the structural confirmation of 3-Methylfuro[2,3-b]pyridine. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for identifying the connectivity of atoms and the nature of functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer comprehensive insights into the molecule's structure.

¹H NMR spectroscopy provides information on the chemical environment of protons in this compound. The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, in a related derivative, 7-methyl-2,5-dip-tolylfuro[3,2-b]pyridine, the methyl group protons appear as a singlet at 2.59 ppm. rsc.org Aromatic protons in the pyridine (B92270) and furan (B31954) rings typically resonate between δ 7.0 and 8.5 ppm.

Table 1: Representative ¹H NMR Spectral Data for Furo[2,3-b]pyridine (B1315467) Derivatives

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity Reference
7-methyl-2,5-dip-tolylfuro[3,2-b]pyridine CDCl₃ 7.89 (d, J = 8.0 Hz, 2H), 7.80 (d, J = 8.0 Hz, 2H), 7.39 (s, 1H), 7.27-7.23 (m, 4H), 7.17 (s, 1H), 2.59 (s, 3H), 2.39 (s, 6H) rsc.org
6-(trifluoromethyl)furo[2,3-b]pyridine-2-carbohydrazide derivative CDCl₃ 8.69-8.68 (d, 1H, J = 8.61), 8.23 (s, 1H), 7.91-7.88 (d, 1H, J = 7.92) jocpr.com

This table presents data for related structures to illustrate typical chemical shift ranges.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In a study of 7-methyl-2,5-diphenylfuro[3,2-b]pyridine, the methyl carbon signal was observed at 14.95 ppm. rsc.org The fused-ring carbons of furo[2,3-b]pyridine systems generally appear in the range of δ 110–150 ppm. For 7-methyl-2,5-dip-tolylfuro[3,2-b]pyridine, the carbon signals were extensively assigned, with the methyl carbon appearing at 14.92 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for Furo[2,3-b]pyridine Derivatives

Compound Solvent Chemical Shifts (δ, ppm) Reference
7-methyl-2,5-diphenylfuro[3,2-b]pyridine CDCl₃ 159.32, 154.56, 148.32, 147.26, 140.10, 129.99, 129.72, 129.32, 128.85, 128.64, 128.31, 127.17, 125.20, 118.31, 102.82, 14.95 rsc.org
7-methyl-2,5-dip-tolylfuro[3,2-b]pyridine CDCl₃ 159.47, 154.36, 148.32, 146.98, 139.43, 138.10, 137.27, 129.51, 129.49, 129.33, 127.27, 126.97, 125.09, 117.80, 102.03, 21.42, 21.19, 14.92 rsc.org

This table presents data for related structures to illustrate typical chemical shift ranges.

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of proton and carbon signals.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling relationships through chemical bonds, helping to identify adjacent protons in the pyridine and furan rings. rsc.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing unambiguous ¹H-¹³C one-bond connectivities. rsc.orgsdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to four bonds. rsc.orgsdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, in the analysis of 3-hydroxypyrrolo[2,3-b]pyridine, a full NMR analysis using HMBC, HSQC, and COSY experiments was conducted to identify the three proton signals based on their coupling patterns. rsc.org

¹⁵N NMR spectroscopy provides direct information about the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen is sensitive to its electronic environment. Studies on related furo[2,3-b]pyrroles have shown that ¹⁵N chemical shifts can be correlated with calculated net atomic charges. mdpi.comresearchgate.net In various pyridine derivatives, the strongest J-coupling is observed between ¹⁵N and the two ortho-protons of the pyridine ring. nih.gov

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of a furo[2,3-b]pyridine derivative would show characteristic absorption bands for C-H, C=C, and C-N stretching and bending vibrations. In a study of 6-(trifluoromethyl)furo[2,3-b]pyridine-2-carbohydrazide derivatives, IR spectroscopy was used to confirm the formation of charge-transfer complexes. jocpr.com

Table 3: Characteristic IR Absorption Frequencies for Furo[2,3-b]pyridine Derivatives

Functional Group Wavenumber (cm⁻¹) Description Reference
N-H stretch 3426 Amino internal donor jocpr.com
N-H stretch 3553 Amino free jocpr.com
C-H stretch Aromatic Aromatic C-H vibrations researchgate.net
C=O stretch ~1700 Carbonyl group researchgate.net
C-F stretch - Carbon-fluorine bond researchgate.net

This table provides general ranges and specific examples from related compounds.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for the characterization of furo[2,3-b]pyridine derivatives. It provides crucial information regarding the molecular weight and structural features of these compounds through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with Liquid Chromatography (LC-MS), is a powerful tool for analyzing substituted furo[2,3-b]pyridine compounds. This soft ionization technique is well-suited for these molecules, typically yielding a prominent protonated molecular ion peak [M+H]⁺. rsc.org The analysis of various complex furo[2,3-b]pyridine derivatives by LC-MS demonstrates its utility in confirming the molecular weight of the target products. rsc.org

For instance, in the characterization of several N-methylfuro[2,3-b]pyridine-3-carboxamide derivatives, ESI-MS successfully identified the corresponding protonated molecules. rsc.org The fragmentation patterns, often involving the loss of small neutral molecules, can provide further structural insights. nih.govasianpubs.org

Table 1: ESI-MS Data for Various Furo[2,3-b]pyridine Derivatives This table is interactive. Click on the headers to sort.

Compound Name Molecular Formula Retention Time (min) Observed Mass (m/z) [M+H]⁺
3-(6-chloro-2-(4-fluorophenyl)-3-(methylcarbamoyl)furo[2,3-b]pyridin-5-yl)benzoic acid C₂₂H₁₃ClFN₃O₄ 1.57 425.0
5-(3-(tert-butylcarbamoyl)phenyl)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide C₂₆H₂₃FN₄O₃ 1.68 446.0
5-(3-(tert-butylcarbamoyl)phenyl)-6-ethoxy-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide C₂₈H₂₇FN₄O₄ 1.76 490.0

Data sourced from a study on related furo[2,3-b]pyridine structures. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed for the identification and analysis of volatile furo[2,3-b]pyridine derivatives. This method is particularly useful for analyzing reaction mixtures and identifying byproducts or components within complex samples like plant extracts. updatepublishing.com The mass spectra obtained from GC-MS provide characteristic molecular ion peaks and fragmentation patterns that serve as a fingerprint for the compound. For example, GC-MS has been used to identify various furo[2,3-b]pyridine derivatives, confirming their structures in synthesis and analysis procedures. derpharmachemica.comekb.eg

Table 2: Furo[2,3-b]pyridine Derivatives Identified Using GC-MS This table is interactive. Click on the headers to sort.

Compound Class Specific Application Reference Instrument
Methylfuro[2,3-b]pyridine-3-carboxamide derivatives Confirmation of structure in synthesis Shimadzu GC-MS QP5050
Furo[2,3-b]pyridine Identification in phytocomponent analysis Not Specified
2,3-Dihydro-6-methylfuro[2,3-b]quinolone Identification in toxicological analysis Agilent GC-MS (7890A-5975B)

Information compiled from studies utilizing GC-MS for the analysis of related heterocyclic systems. updatepublishing.comderpharmachemica.comekb.eg

For unambiguous structure confirmation of novel furo[2,3-b]pyridine compounds, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is indispensable. This technique provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of a molecule. This level of precision is critical in distinguishing between compounds with the same nominal mass but different chemical formulas. HRESIMS has been used to confirm the structures of newly synthesized furo[2,3-b]pyridine derivatives bearing thiophene (B33073) substituents, where the measured mass was compared to the calculated mass to validate the proposed structure. researchgate.net

Table 3: HRESIMS Data for a Substituted Furo[2,3-b]pyridine Derivative This table is interactive. Click on the headers to sort.

Compound Name Molecular Formula Calculated Mass (m/z) Found Mass (m/z)
1-(3-amino-5-(4-chlorophenyl)-4-(thiophen-2-yl)furo[2,3-b]pyridin-2-yl)ethanone C₁₉H₁₂ClN₃O₂S 397.0339 397.0334

Data from a study on the synthesis and characterization of new furo[2,3-b]pyridine derivatives. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within the furo[2,3-b]pyridine scaffold. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophoric system.

Studies on derivatives such as 6-(trifluoromethyl)furo[2,3-b]pyridine-2-carbohydrazides show that these compounds can act as n-electron donors and form charge-transfer complexes with sigma-acceptors like iodine. researchgate.net The formation of this complex can be monitored by UV-Vis spectroscopy, with a characteristic absorption band measured at 370 nm in water for the iodine complex. researchgate.net The absorption spectrum of a 3-amino-furo[2,3-b]pyridine derivative with an acceptor like chloranil (B122849) shows distinct absorption bands characteristic of the charge-transfer complex formed. researchgate.net The position of the maximum absorption wavelength (λmax) is sensitive to the substitution pattern on the furo[2,3-b]pyridine ring system.

Table 4: UV-Vis Spectroscopic Data for Furo[2,3-b]pyridine Systems This table is interactive. Click on the headers to sort.

Compound System Solvent/Condition λmax (nm) Observation
6-(trifluoromethyl)furo[2,3-b]pyridine-2-carbohydrazide derivative + Iodine Water 370 Charge-transfer complex formation
3-amino-furo[2,3-b]pyridine-2-carbohydrazide derivative + Chloranil 1,4-dioxane ~520 Charge-transfer complex formation

Data compiled from spectrophotometric studies of furo[2,3-b]pyridine derivatives. researchgate.netresearchgate.net

Diffraction Techniques

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the three-dimensional molecular structure of crystalline compounds in the solid state. This technique provides precise information about the internal lattice, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.esscirp.org

For a novel compound like this compound, obtaining a suitable single crystal would allow for its complete structural elucidation. The analysis would yield key crystallographic data that confirms the connectivity of the atoms, the planarity of the fused ring system, and the spatial orientation of the methyl group. While a specific crystal structure for this compound is not detailed in the surveyed literature, the table below outlines the typical parameters that would be determined from such an analysis, based on standard crystallographic studies of related heterocyclic compounds. scirp.orgmdpi.com

Table 5: Typical Parameters Determined by Single Crystal X-ray Diffraction (SCXRD) This table is interactive. Click on the headers to sort.

Parameter Description
Crystal System The crystal class of the compound (e.g., monoclinic, orthorhombic).
Space Group The symmetry group of the crystal structure.
a, b, c (Å) The dimensions of the unit cell edges.
α, β, γ (°) The angles between the unit cell edges.
Volume (ų) The volume of the unit cell.
Z The number of molecules per unit cell.
Bond Lengths (Å) The precise distances between bonded atoms.
Bond Angles (°) The angles formed between three connected atoms.

This table represents the standard data output from an SCXRD experiment. scirp.org

Elemental Composition Analysis

Elemental analysis is a critical method used to determine the elemental makeup of a compound, providing the percentage of each element present. ekb.eg This technique is fundamental in confirming the empirical and molecular formula of a newly synthesized compound like this compound.

The process typically involves the combustion of a small, precisely weighed sample. The resulting combustion gases are then separated and quantified to determine the percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements. These experimentally determined percentages are then compared with the theoretically calculated values for the proposed chemical formula. A close correlation between the found and calculated values provides strong evidence for the compound's composition. ekb.eg

For example, in the characterization of various fused pyrano[2,3-b]pyridine derivatives, elemental analysis was performed to confirm their chemical formulas. The results are typically presented in a format that shows both the calculated and found percentages for each element. ekb.eg

Table 1: Example of Elemental Analysis Data for a Fused Pyridine Derivative

ElementCalculated (%)Found (%)
C71.5571.53
H4.624.60
N12.8412.81
Data is for a related C26H20N4O3 compound and serves as an illustrative example. ekb.eg

This analytical method is indispensable for validating the successful synthesis of the target molecule and ensuring it is free from significant elemental impurities. ekb.egresearchgate.net

Chromatographic Purity and Separation Techniques (e.g., Thin Layer Chromatography)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction byproducts and unreacted starting materials. nih.gov Thin Layer Chromatography (TLC) is a widely used, rapid, and cost-effective method for this purpose. ualberta.cavividsf.com

In TLC, a small amount of the sample, dissolved in a suitable solvent, is spotted onto a stationary phase, which is typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate. ualberta.ca The plate is then placed in a developing chamber containing a mobile phase (eluent). As the mobile phase moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. ualberta.ca

Key applications of TLC in the context of this compound synthesis include:

Monitoring Reaction Progress: TLC can be used to track the consumption of starting materials and the formation of the product over time. ualberta.cavulcanchem.com

Purity Assessment: A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities. google.com

Solvent System Optimization: TLC helps in determining the optimal solvent system for larger-scale purification methods like column chromatography. wgtn.ac.nz

The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and can aid in its identification. vividsf.com

For more rigorous purity determination and for preparative separations, other chromatographic methods like column chromatography and High-Performance Liquid Chromatography (HPLC) are employed. nih.govgoogle.commdpi.com HPLC, in particular, offers high resolution and sensitivity for quantifying the purity of the final product. nih.gov In the synthesis of related furo[3,4-c]pyridine (B3350340) derivatives, TLC was used to monitor the reaction, and the final product's homogeneity was confirmed by both TLC and HPLC. google.com

Theoretical and Computational Investigations of Furo 2,3 B Pyridine Chemistry

Quantum Chemical Calculation Methods

A variety of quantum chemical methods are employed to study heterocyclic systems, each with a different balance of computational cost and accuracy. The choice of method is often guided by the specific research question and the size of the system being studied. nih.gov

Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally efficient way to study the electronic structure of organic molecules. uni-muenchen.dewikipedia.org These methods are based on the Hartree-Fock formalism but simplify the calculations by neglecting certain integrals and using parameters derived from experimental data to compensate for the approximations. uni-muenchen.dewikipedia.org The AM1 method, specifically, is a generalization of the Modified Neglect of Diatomic Overlap (MNDO) approximation and was developed to improve upon MNDO by reducing interatomic repulsion at close distances. wikipedia.org

In the study of fused heterocyclic systems, such as the related furo[2,3-b]pyrroles, AM1 calculations have been successfully used to determine properties like heats of formation (ΔHf), dipole moments (μ), and the energies of frontier molecular orbitals. mdpi.com For instance, AM1 calculations were able to predict the relative thermodynamic stability of isomeric furopyrrole systems. mdpi.com These calculations are typically performed using software packages like MOPAC, AMPAC, Gaussian, and SPARTAN. wikipedia.org

Density Functional Theory (DFT) has become a primary tool for computational investigations in chemistry due to its favorable balance of accuracy and computational cost. scienceopen.comaimspress.com Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. aimspress.com The Kohn-Sham formulation of DFT is widely used to predict a variety of molecular properties, including geometries, binding energies, and reaction barriers. scienceopen.comaimspress.com

For heterocyclic compounds similar to 3-Methylfuro[2,3-b]pyridine, DFT calculations are used to model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attack. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G(d,p)) is crucial for obtaining reliable results and can be guided by comparison with experimental data when available. nih.govresearchgate.net

Semi-Empirical Models (e.g., AM1)

Electronic Structure and Bonding Analysis

The arrangement of electrons in molecular orbitals and the distribution of charge across the molecule are fundamental to its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgnumberanalytics.comnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comwuxiapptec.com

For the related methyl furo[2,3-b]pyrrole-5-carboxylate system, AM1 calculations have been used to determine the energies of the HOMO and LUMO. mdpi.com These calculations provide insight into the electronic transitions and reactivity of the molecule. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. wuxiapptec.com

Calculated (AM1) Frontier Orbital Energies for Methyl furo[2,3-b]pyrrole-5-carboxylate (2a) and Methyl furo[3,2-b]pyrrole-5-carboxylate (8a). mdpi.com
CompoundHOMO Energy (eV)LUMO Energy (eV)
Methyl furo[2,3-b]pyrrole-5-carboxylate (2a)-8.73-0.53
Methyl furo[3,2-b]pyrrole-5-carboxylate (8a)-8.89-0.61

The distribution of electron density in a molecule can be described by assigning net atomic charges to each atom. These charges indicate which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other reagents. mdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. mdpi.comresearchgate.net On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netmdpi.com

For furo[2,3-b]pyrrole derivatives, AM1 calculations have been used to determine the net atomic charges on the ring atoms. mdpi.com These calculated charges have shown good correlation with experimental NMR chemical shifts, validating the computational model. mdpi.com For example, the calculated net atomic charges for the parent furo[2,3-b]pyrrole system indicate the relative electron densities at different positions within the heterocyclic framework. mdpi.com

Calculated (AM1) Net Atomic Charges for the Parent Furo[2,3-b]pyrrole Ring System. mdpi.com
AtomNet Atomic Charge
O-1-0.187
C-20.089
C-3-0.177
C-3a0.075
C-4-0.219
C-5-0.034
N-6-0.126
C-6a0.060

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Prediction of Spectroscopic Parameters and Molecular Descriptors

Computational methods are valuable for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. For instance, time-dependent DFT (TD-DFT) can be used to predict UV-Vis spectra, while the calculation of magnetic shielding tensors allows for the prediction of NMR chemical shifts. researchgate.net

Furthermore, a variety of molecular descriptors can be calculated to predict the physicochemical properties of a molecule. These descriptors, such as polar surface area (PSA), logP (a measure of lipophilicity), and refractivity, are important in fields like medicinal chemistry for assessing a compound's potential drug-like properties. hmdb.ca For the parent furo[3,2-b]pyridine (B1253681), for example, several such descriptors have been predicted using computational tools. hmdb.ca

Predicted Molecular Descriptors for Furo[3,2-b]pyridine. hmdb.ca
DescriptorPredicted ValueSource
logP1.44ALOGPS
logP1.3ChemAxon
pKa (Strongest Basic)3.33ChemAxon
Polar Surface Area26.03 ŲChemAxon
Refractivity32.37 m³·mol⁻¹ChemAxon
Polarizability11.72 ųChemAxon

Computational NMR Chemical Shift Prediction

Molecular Modeling and Simulation

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their corresponding energy levels. For a semi-rigid molecule like this compound, the primary conformational flexibility arises from the rotation of the methyl group.

For more complex derivatives, computational methods are essential to explore the conformational landscape. A study on 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides suggested that different conformations can be formed in solution, which was supported by DFT calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). acs.orgresearchgate.net In another study on bicyclic iminosugar C-glycosides containing a saturated octahydrofuro[3,2-b]pyridine (B59362) core, both NMR and DFT calculations were used to establish that the fused ring system forces the piperidine (B6355638) ring into a specific flattened chair conformation. nih.gov These examples highlight how computational modeling is used to understand the preferred three-dimensional structures of furo[2,3-b]pyridine (B1315467) derivatives, which is critical for understanding their interaction with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is widely used to elucidate the potential mechanism of action for biologically active compounds. Derivatives of the furo[2,3-b]pyridine scaffold have been the subject of numerous docking studies, particularly in the context of cancer research.

Recent studies have shown that newly synthesized furo[2,3-b]pyridine derivatives exhibit potent cytotoxic activities against breast cancer cell lines. colab.ws Molecular docking simulations were performed to understand these results, targeting key proteins involved in cancer progression such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). colab.wsnih.gov The results revealed strong binding affinities, suggesting that the compounds' mechanism of action involves the disruption of these critical cellular signaling pathways. colab.wsnih.gov Similarly, other furo[2,3-b]pyridine derivatives have been investigated as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. mdpi.com Docking studies on thieno[2,3-b]pyridines, which are structurally similar to furopyridines, have also been conducted to investigate their binding to targets like phospholipase C-γ2 (PLC-γ2). nih.gov These studies collectively demonstrate the utility of molecular docking in identifying potential biological targets for furo[2,3-b]pyridine derivatives and guiding the design of more potent inhibitors. smolecule.comresearchgate.net

Table 3: Examples of Molecular Docking Targets for Furo[2,3-b]pyridine and Related Scaffolds

Ligand Scaffold Biological Target Therapeutic Area Reference
Furo[2,3-b]pyridine AKT1, ERα, HER2 Breast Cancer colab.wsnih.gov
Furo[2,3-b]pyridine CDK2 Cancer mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the structural requirements for activity and for designing new, more potent analogs.

For hetero-fused pyridine (B92270) derivatives, 3D-QSAR studies have been successfully applied. In one study, CoMFA and CoMSIA models were developed for a series of pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives to understand their anticancer activity against HeLa, COLO205, and MCF-7 cell lines. nih.gov These models provided a strong basis for the rational design of more active and selective inhibitors. nih.gov Similar 3D-QSAR studies have been conducted on other related heterocyclic systems, such as pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors, further highlighting the applicability of these computational methods in drug discovery programs involving pyridine-based scaffolds. japsonline.com The insights gained from the contour maps generated by these models help identify which regions of the molecule can be modified to enhance or decrease biological activity.

Molecular Docking Studies for Ligand-Target Interactions

Investigations of Charge Transfer (CT) Complexes

Charge transfer (CT) complexes are formed when an electron donor molecule interacts with an electron acceptor molecule. The formation of these complexes can be studied using spectrophotometric methods and is often accompanied by the appearance of a new, distinct absorption band in the UV-Vis spectrum.

Derivatives of furo[2,3-b]pyridine have been shown to act as effective n-electron donors, forming stable CT complexes with various electron acceptors. For example, 6-(trifluoromethyl)furo[2,3-b]pyridine-2-carbohydrazide derivatives form colored CT complexes with π-acceptors like 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil) and σ-acceptors like iodine. jocpr.comresearchgate.net The complex with chloranil (B122849) exhibits a maximum absorption peak around 440 nm, indicating an electron transfer from the furo[2,3-b]pyridine derivative (donor) to chloranil (acceptor). jocpr.com When complexed with iodine in water, a blue shift in the iodine band (from 370 nm to 247 nm) is observed, confirming the formation of a CT complex. researchgate.net The stability and stoichiometry of these complexes can be investigated using methods like the Benesi-Hildebrand plot to determine association constants (K) and standard free energy changes (ΔG°). jocpr.comjocpr.comresearchgate.net In silico studies of these charge transfer interactions have also been reported. dntb.gov.ua

Table 4: Spectroscopic Data for Charge Transfer Complexes of Furo[2,3-b]pyridine Derivatives

Donor Acceptor Solvent λmax of CT Complex (nm) Reference
6-(trifluoromethyl)furo[2,3-b]pyridine-2-carbohydrazide Chloranil Not specified 440 jocpr.com

Spectroscopic Signatures of CT Complex Formation

The formation of a CT complex between a furo[2,3-b]pyridine derivative and an acceptor molecule gives rise to distinct spectroscopic changes, which serve as evidence of the interaction. These are most prominently observed in UV-Visible and Infrared spectroscopy.

UV-Visible Spectroscopy: The most definitive evidence for the formation of a CT complex is the appearance of a new, broad absorption band in the UV-Visible spectrum, which is absent in the spectra of the individual donor or acceptor molecules. Current time information in Bangalore, IN. This band corresponds to the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

For instance, when derivatives of 6-(trifluoromethyl)furo[2,3-b]pyridine-2-carbohydrazide are mixed with the π-acceptor chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone), a new, colored charge-transfer complex is formed that exhibits a maximum absorption peak (λmax) at 440 nm. Current time information in Bangalore, IN. Similarly, interaction with the σ-acceptor iodine results in a significant shift of the iodine band from 370 nm to 247 nm (a hypsochromic or blue shift), confirming the formation of a CT complex. scribd.com

The stability of these complexes can be quantified by determining the association constant (K) and the molar absorptivity (ε), often calculated using the Benesi-Hildebrand equation. nih.gov These parameters provide insight into the strength of the donor-acceptor interaction.

Donor Compound FamilyAcceptorSolventλmax of CT Band (nm)Spectroscopic Observation
6-(trifluoromethyl)furo[2,3-b]pyridine-2-carbohydrazide analoguesChloranilNot Specified440Appearance of a new absorption band Current time information in Bangalore, IN.
6-(trifluoromethyl)furo[2,3-b]pyridine-2-carbohydrazide analoguesIodineWater247Hypsochromic (blue) shift of the iodine band from 370 nm scribd.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the changes in vibrational frequencies of functional groups upon complexation. In the CT complex between a 6-(trifluoromethyl)furo[2,3-b]pyridine-2-carbohydrazide analogue and chloranil, shifts in the stretching bands of the C=O and N-H groups indicate their involvement in the charge transfer, suggesting these sites are part of the donor-acceptor interaction. Current time information in Bangalore, IN.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR analysis is also used to confirm complex formation. Changes in the chemical shifts of the protons on the furo[2,3-b]pyridine ring system after reacting with an acceptor provide evidence of the charge delocalization and the formation of the complex. scribd.com

Theoretical Description of Donor-Acceptor Interactions

The interaction between the furo[2,3-b]pyridine donor and an electron acceptor can be described theoretically using models of molecular interactions. The formation of the CT complex is considered a Lewis acid-base type of interaction, where the electron donor (Lewis base) shares electron density with the electron acceptor (Lewis acid). Current time information in Bangalore, IN.

The stability and properties of these complexes are governed by several thermodynamic and electronic parameters.

Thermodynamic Parameters: The strength of the interaction is often evaluated by calculating the association constant (K) and the standard free energy change (ΔG°). A high value for the association constant indicates a stable complex. nih.gov The negative value of ΔG°, calculated from the association constant, signifies that the formation of the CT complex is a spontaneous process. acs.org For the interaction between 6-(trifluoromethyl)furo[2,3-b]pyridine-2-carbohydrazide derivatives and iodine, the calculated association constants indicated strong donor-acceptor interactions. scribd.com

Complex SystemParameterValueSignificance
6-(trifluoromethyl)furo[2,3-b]pyridine-2-carbohydrazide-IodineAssociation Constant (K)High values reportedIndicates strong and stable complex formation. scribd.com
6-(trifluoromethyl)furo[2,3-b]pyridine-2-carbohydrazide-IodineFree Energy Change (ΔG°)Negative valuesIndicates the complex formation is spontaneous. scribd.com

Computational Studies: While specific computational studies for This compound are not available, theoretical calculations such as Density Functional Theory (DFT) are commonly employed to model donor-acceptor systems. These studies can predict the geometry of the CT complex, calculate the HOMO-LUMO energy gap, and visualize the molecular orbitals involved in the charge transfer. For related heterocyclic systems, DFT calculations have been used to assign the bands observed in the electronic spectra to specific molecular orbital transitions, such as the HOMO→LUMO transition, which characterizes the CT process. acs.org These computational approaches provide a detailed picture of the electronic structure and help in understanding the nature of the forces stabilizing the complex.

Future Directions and Perspectives in 3 Methylfuro 2,3 B Pyridine Research

Exploration of Novel Synthetic Pathways

The future development of 3-Methylfuro[2,3-b]pyridine hinges on the establishment of efficient and versatile synthetic routes. While methods exist for the broader furopyridine class, tailoring these for the specific synthesis of the 3-methyl derivative is a key area for future research.

Current strategies for related furo[2,3-b]pyridine (B1315467) systems often involve the cyclization of pyridine-N-oxide derivatives, which provides a metal-free approach to forming the furan (B31954) ring. nih.gov For instance, a concise strategy has been described for synthesizing 2,3-substituted furo[2,3-b]pyridines, which could be adapted for the 3-methyl target. nih.gov Another established method that holds promise is the tandem nucleophilic aromatic substitution (SNAr) and cyclization sequence, starting from precursors like 2,5-dichloronicotinic acid.

Future exploration should focus on palladium-catalyzed cross-coupling reactions, which have proven highly effective for constructing complex heterocyclic systems. researchgate.net Methodologies such as the Sonogashira coupling followed by heteroannulation, which has been used for the isomeric furo[3,2-b]pyridines, could be investigated. researchgate.net The development of one-pot, multi-component reactions would be particularly valuable, offering an environmentally benign and efficient pathway to novel derivatives. nih.gov A significant challenge to overcome will be controlling regioselectivity to ensure the desired [2,3-b] fusion over the [3,2-b] isomer, a common issue in furopyridine synthesis. The use of specific directing groups or precisely controlled catalytic systems will be paramount in achieving this selectivity.

Discovery of Unprecedented Reactivity Patterns

The chemical reactivity of the this compound core is largely uncharted territory and presents a rich field for investigation. The methyl group at the 3-position is expected to significantly influence the electronic distribution and steric accessibility of the heterocyclic system compared to the unsubstituted parent scaffold.

Studies on related 2,3-substituted furo[2,3-b]pyridines have shown that the pyridine (B92270) moiety can undergo C-H amination and borylation, while the furan ring is susceptible to ring-opening reactions with nucleophiles like hydrazine (B178648). nih.gov Future work should investigate how the 3-methyl group alters these reactivity patterns. For example, it may influence the regioselectivity of electrophilic substitution reactions, such as nitration or halogenation, on the pyridine ring.

Furthermore, the furopyridine core has been shown to be stable under basic conditions, which is advantageous for derivatization. nih.gov Lithiation followed by quenching with electrophiles, a powerful tool for functionalizing heterocycles, should be systematically studied for this compound. researchgate.net This could provide access to a wide array of novel derivatives functionalized at specific positions, which would be invaluable for developing structure-activity relationships in biological screening. Another intriguing possibility is the formation of charge-transfer complexes, a phenomenon observed in other functionalized furopyridine derivatives, which could have applications in sensing and materials science.

Application in Advanced Functional Materials Design

The inherent properties of the furopyridine scaffold make it an attractive building block for advanced functional materials, particularly in the realm of medicinal chemistry. The isomeric furo[3,2-b]pyridine (B1253681) core has been identified as a "privileged scaffold" for developing highly selective kinase inhibitors and modulators of critical signaling pathways like the Hedgehog pathway. nih.govresearchgate.net

A major future direction is to explore whether this compound can serve as a similarly valuable scaffold. The specific substitution pattern offered by this compound could lead to derivatives with novel biological activities or improved selectivity for specific protein targets. For example, furopyridine derivatives have shown promise as anticancer agents by inhibiting targets like the Epidermal Growth Factor Receptor (EGFR). acs.orgnih.gov Systematic screening of a library of this compound derivatives against a panel of kinases and other cancer-related targets could uncover new therapeutic leads.

Beyond medicinal applications, pyridine-based fluorophores have been developed as optical sensors. mdpi.com The unique electronic structure of the this compound core could be exploited to design novel fluorescent probes for detecting ions, small molecules, or changes in the cellular environment.

Computational Design and Optimization of Derivatives

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel this compound derivatives. In silico methods can guide synthetic efforts by predicting the properties and potential biological activities of candidate molecules before they are synthesized, saving time and resources.

Future research should employ structure-based drug design techniques. If a biological target is identified, molecular docking simulations can be used to predict how different derivatives of this compound bind to the target's active site. This approach has been successfully used to design inhibitors for various targets based on related heterocyclic scaffolds. mdpi.com

Moreover, computational tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. By calculating parameters like lipophilicity (LogP) and polar surface area (PSA), researchers can prioritize derivatives with favorable drug-like properties for synthesis. Advanced methods like Density Functional Theory (DFT) can be used to understand the electronic structure and reactivity of the scaffold, while Molecular Dynamics (MD) simulations can assess the stability of ligand-protein complexes. These computational approaches will be instrumental in optimizing derivatives for specific applications, such as enhancing binding affinity for a target protein or fine-tuning the photophysical properties of a fluorescent probe.

Rational Design for Structure-Based Chemical Probe Development

Chemical probes are essential small-molecule tools for dissecting biological pathways and validating new drug targets. The rational, structure-based design of this compound derivatives as selective chemical probes is a significant future opportunity. The furo[3,2-b]pyridine scaffold has already proven its worth in this area, yielding potent and selective probes for cdc-like kinases (CLKs). nih.govresearchgate.net

The goal is to develop new probes based on the this compound core that are highly potent, selective, and cell-permeable. This process begins with identifying a biological target of interest. Using the computational methods described previously, derivatives can be designed to maximize interactions with the target protein while minimizing off-target effects. For example, rational design was used to develop selective inhibitors of PARP4 by creating molecules that exploit a unique amino acid in the target's binding pocket. rsc.org A similar strategy could be applied to this compound, decorating the core with functional groups designed to interact with specific features of a target enzyme or receptor.

The development of such probes would provide invaluable tools for the research community to investigate cellular functions with high precision. researchgate.net These efforts could elucidate the roles of specific proteins in health and disease, ultimately paving the way for new therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Methylfuro[2,3-b]pyridine and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclization strategies or pyridine ring construction from substituted furans. For example:

  • Cyclization : Diazotized 3-aminoaryl ethers undergo copper-catalyzed cyclization to form the furopyridine core (Scheme 7 in ) .
  • Pyridine Ring Assembly : Condensation of α-halogenocarbonyl compounds with o-cyanophenols via Thorpe cyclization ( ) .
  • Functionalization : Methyl groups are introduced using reagents like MeI under basic conditions (e.g., NaH/THF; Scheme 5 in ).

Q. Which analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm regiochemistry and substituent positions (e.g., distinguishing C-3 vs. C-5 methylation).
  • Mass Spectrometry (HRMS) : Validates molecular formulas for novel derivatives (e.g., in for FGFR inhibitors) .
  • X-ray Crystallography : Resolves ambiguities in fused-ring systems (e.g., furopyridine vs. pyrrolopyridine cores) .

Q. How are initial biological activities of this compound derivatives screened?

  • Methodological Answer : Common assays include:

  • Kinase Inhibition : FGFR1–4 inhibitory activity is tested via enzymatic IC50 measurements (e.g., compound 4h in ) .
  • Antimicrobial Testing : Disk diffusion or MIC assays for bacterial/fungal strains ().
  • Enzyme Inhibition : Acetylcholinesterase (AChE) or COX-2 inhibition using spectrophotometric methods ( ) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for kinase inhibition?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, CF3) at C-3 to enhance hydrophobic interactions with kinase pockets ( ) .
  • Scaffold Hybridization : Combine furopyridine cores with thieno[2,3-b]pyridine or benzofuran moieties to improve binding affinity ( ) .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with FGFR1’s ATP-binding site ( ) .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar furopyridine derivatives?

  • Methodological Answer :

  • Assay Standardization : Compare IC50 values under identical conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic Stability Testing : Evaluate hepatic microsomal stability to explain discrepancies between in vitro and in vivo data ( ) .
  • Epistructural Analysis : Use X-ray or cryo-EM to verify binding modes of derivatives with conflicting activity profiles ( ) .

Q. What strategies mitigate synthetic challenges in functionalizing the furopyridine core?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive NH sites (e.g., using TsCl) during halogenation or cross-coupling (Scheme 2 in ).
  • Directed C-H Activation : Employ palladium catalysts with directing groups (e.g., pyridine N-oxides) for regioselective C-5 functionalization ( ) .
  • Flow Chemistry : Optimize exothermic reactions (e.g., nitrations) to control side products ().

Q. How can computational methods predict off-target effects of this compound derivatives?

  • Methodological Answer :

  • Pharmacophore Screening : Use Schrödinger’s Phase to assess overlap with unrelated targets (e.g., JAK2 or NF-κB) .
  • Machine Learning Models : Train on kinase inhibition datasets to forecast selectivity (e.g., against BTK vs. HIPK2; ) .
  • ADMET Prediction : SwissADME or pkCSM tools evaluate absorption risks (e.g., CYP450 inhibition) .

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3-Methylfuro[2,3-b]pyridine

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